1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene
Overview
Description
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene: is a fluorinated aromatic compound with the molecular formula C10F14 and a molecular weight of 386.08 g/mol . This compound is characterized by the presence of four trifluoromethyl groups and two fluorine atoms attached to a benzene ring, making it highly fluorinated and chemically stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction The reaction conditions often include the use of fluorinating agents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions and trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, although the high electron-withdrawing nature of these groups makes the ring less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in solvents like or .
Electrophilic Aromatic Substitution: Reagents like nitronium tetrafluoroborate or sulfur trioxide in the presence of Lewis acids .
Major Products Formed
Nucleophilic Substitution: Products include with various nucleophiles attached.
Electrophilic Aromatic Substitution: Products include nitro- or sulfonated derivatives of the original compound.
Scientific Research Applications
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and liquid crystals due to its high electron-withdrawing properties.
Medicinal Chemistry: Investigated for its potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Material Science: Employed in the design of fluorinated polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene is primarily related to its electron-withdrawing properties . The presence of multiple trifluoromethyl groups and fluorine atoms significantly reduces the electron density on the benzene ring, making it less reactive towards nucleophiles and more stable under various conditions . This property is exploited in the design of materials and pharmaceuticals where chemical stability is crucial.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
- 1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene
Uniqueness
1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene is unique due to its high degree of fluorination , which imparts exceptional chemical stability and hydrophobicity . Compared to other fluorinated benzene derivatives, this compound exhibits superior thermal stability and resistance to oxidative degradation .
Properties
IUPAC Name |
1,4-difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F14/c11-5-1(7(13,14)15)2(8(16,17)18)6(12)4(10(22,23)24)3(5)9(19,20)21 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCKDWWEGHJIPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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